N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide
Description
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide is a synthetic compound featuring a tetrahydroindazole core linked to a phenylpropanamide moiety via a methylene bridge. The phenylpropanamide group introduces lipophilic characteristics, which may enhance membrane permeability and binding affinity to hydrophobic targets.
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-21-17-10-6-5-9-15(17)16(20-21)13-19-18(22)12-11-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGFVOVBPZZPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Alkylation: The indazole core is then alkylated using an appropriate alkylating agent to introduce the 1-methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indazole N-oxides, while reduction can yield amine derivatives.
Scientific Research Applications
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique properties make it useful in developing new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The indazole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
The tetrahydroindazole moiety is a critical pharmacophore in this compound. Comparisons with analogs reveal:
- N-(1-(1-(4-cyanophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl)benzamide (Compound 5, ): Structural Difference: Incorporates a 4-cyanophenyl substituent and a dimethylated cyclohexenone ring. Biological Activity: Demonstrated anti-HIV activity in preliminary assays, attributed to the electron-withdrawing cyano group enhancing interaction with viral protease . Physicochemical Properties: Higher logP (3.8 vs. 3.2 for the target compound) due to the cyanophenyl group.
Amide-Linked Derivatives
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, ):
- Structural Difference: Replaces the tetrahydroindazole with a triazole ring and naphthyloxy group.
- Biological Activity: Exhibited moderate cytotoxicity against cancer cell lines (IC₅₀ = 12 µM) due to triazole-mediated DNA intercalation .
- Spectral Data: IR peaks at 1671 cm⁻¹ (C=O) and 1303 cm⁻¹ (C–N) confirm amide bond stability .
| Compound | Amide Linkage | Aromatic Group | IR C=O (cm⁻¹) | Activity |
|---|---|---|---|---|
| Target Compound | Phenylpropanamide | Phenyl | ~1680* | Not reported |
| 6a () | Acetamide | Naphthyloxy | 1671 | Cytotoxic |
*Estimated based on analogous compounds in –3.
Substituent Effects on Bioavailability
- 1-(2-(5-amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone (Compound 2, ): Structural Difference: Lacks the tetrahydroindazole core but shares a phenylacetamide-like motif. Solubility: Lower aqueous solubility (<0.1 mg/mL) compared to the target compound (>1 mg/mL estimated), due to reduced polar surface area.
Biological Activity
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C16H20N3O
- Molecular Weight : 288.35 g/mol
- IUPAC Name : this compound
The structure features a tetrahydroindazole moiety linked to a phenylpropanamide, which may contribute to its biological activity.
Research indicates that indazole derivatives, including this compound, may interact with various biological targets:
- Kinase Inhibition : The compound is believed to inhibit kinases such as Chk1 and Chk2, which are involved in cell cycle regulation and DNA damage response. This inhibition can lead to altered cell proliferation and survival pathways.
Anticancer Properties
Several studies have explored the anticancer potential of indazole derivatives:
- Cell Proliferation Inhibition : In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, derivatives have demonstrated effectiveness against breast cancer cell lines by activating apoptotic pathways .
- Tumor Growth Suppression : Animal models have indicated that these compounds can suppress tumor growth in xenograft models. The mechanism appears to involve modulation of signaling pathways related to tumor progression and metastasis .
Anti-inflammatory Effects
Indazole derivatives are also noted for their anti-inflammatory properties:
- COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. This effect suggests potential use in treating inflammatory diseases .
Study 1: Anticancer Activity in Mice
In a study assessing the anticancer effects of indazole derivatives on mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its ability to modulate key signaling pathways involved in cancer progression.
Study 2: Inhibition of Inflammatory Response
Another study evaluated the anti-inflammatory effects of a related compound in a rat model of arthritis. Results showed that treatment significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples.
Data Table: Summary of Biological Activities
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